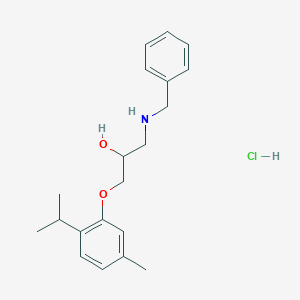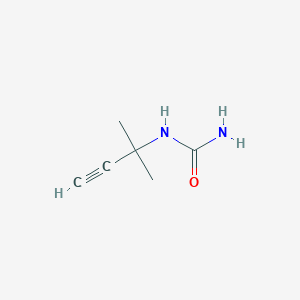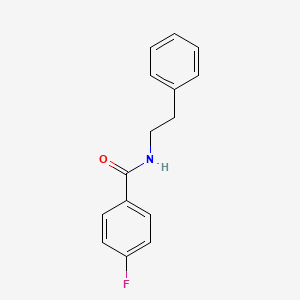
4-fluoro-N-phenethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-phenethylbenzamide is an organic compound with the molecular formula C15H14FNO It is a derivative of benzamide, where the phenethyl group is substituted with a fluorine atom at the para position
作用机制
Target of Action
Similar compounds have been found to target enzymes such as succinate dehydrogenase inhibitors (sdhis) .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding and pi-pi interactions .
Biochemical Pathways
Similar fluorinated compounds have been found to impact various biochemical pathways, including those involved in the degradation of fluorinated drugs .
Pharmacokinetics
Similar fluorinated compounds have been found to have high metabolic stability, which could potentially impact the bioavailability of 4-fluoro-n-phenethylbenzamide .
Result of Action
Similar fluorinated compounds have been found to have potent inhibitory effects on their target enzymes .
生化分析
Biochemical Properties
4-Fluoro-N-phenethylbenzamide has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit amyloid-beta (Aβ42) aggregation, a key factor in Alzheimer’s disease . The nature of these interactions is primarily inhibitory, suggesting that this compound may have potential therapeutic applications .
Cellular Effects
In cellular studies, this compound has shown significant effects on various types of cells. It has been observed to rescue hippocampal neuronal HT22 cells from Aβ42-induced cytotoxicity, suggesting a protective role against neurotoxicity . This indicates that this compound may influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been observed to exhibit anti-aggregation properties in thioflavin T (ThT)-based fluorescence experiments and transmission electron microscopy (TEM) studies
Metabolic Pathways
Based on its structural similarity to fentanyl analogs, it can be anticipated that its metabolism may involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
准备方法
Synthetic Routes and Reaction Conditions
4-Fluoro-N-phenethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzoyl chloride with phenethylamine in the presence of a base such as pyridine . The reaction typically occurs at room temperature, yielding the desired product after purification.
Another method involves the oxidative amidation of 4-fluorobenzyl alcohol or 4-fluorobenzaldehyde with phenethylamine using a tungsten-containing catalyst and tert-butyl hydroperoxide at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the reaction of 4-fluorobenzoyl chloride with phenethylamine is preferred due to its simplicity and high yield. The process can be scaled up by maintaining an equimolar ratio of reactants and using pyridine as a solvent and catalyst. The reaction mixture is heated to ensure complete conversion, followed by purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Fluoro-N-phenethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Fluorobenzoic acid derivatives.
Reduction: 4-Fluoro-N-phenethylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-Fluoro-N-phenethylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
相似化合物的比较
Similar Compounds
4-Fluoro-N-phenylbenzamide: Similar structure but lacks the phenethyl group.
4-Fluoro-N,N-dimethylbenzamide: Contains dimethyl groups instead of phenethyl.
4-Fluoro-isobutyrylfentanyl: A synthetic opioid with a similar fluorine substitution.
Uniqueness
4-Fluoro-N-phenethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for drug development and other applications .
属性
IUPAC Name |
4-fluoro-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFNXEQNOIUFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

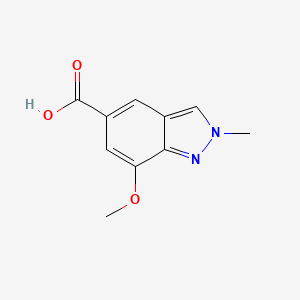
![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2711896.png)
![2-(4-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2711899.png)
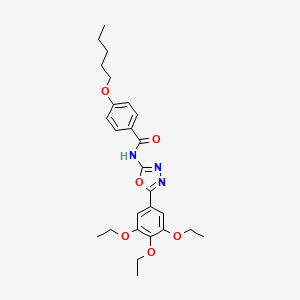
![3-(3,5-dimethylphenyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2711902.png)
![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B2711903.png)

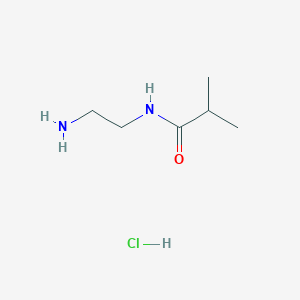
![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2711909.png)
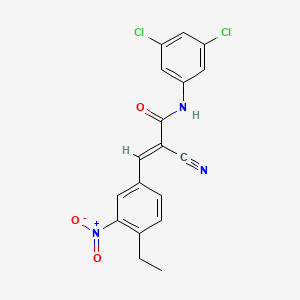
![3-(2,5-dimethylbenzyl)-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2711913.png)
